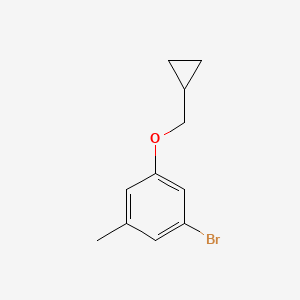

1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene

説明

BenchChem offers high-quality 1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-bromo-3-(cyclopropylmethoxy)-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-8-4-10(12)6-11(5-8)13-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEYSSTBYFPNCOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)OCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682127 | |

| Record name | 1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245563-11-4 | |

| Record name | 1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245563-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene CAS number 1245563-11-4

CAS Number: 1245563-11-4 Formula: C₁₁H₁₃BrO Molecular Weight: 241.12 g/mol [1]

Executive Summary & Chemical Identity

1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene is a highly specialized aryl halide intermediate used in the synthesis of small molecule therapeutics. Its structural architecture combines three distinct pharmacophoric elements on a benzene core: a bromine handle for cross-coupling, a methyl group for steric and lipophilic tuning, and a cyclopropylmethoxy moiety .

This specific ether motif is a "privileged structure" in medicinal chemistry, frequently employed to optimize pharmacokinetic (PK) profiles by enhancing metabolic stability compared to simple alkoxy chains, while maintaining a favorable lipophilic ligand efficiency (LLE). It is commonly associated with the development of GPR40 agonists (FFAR1) for type 2 diabetes and PDE4 inhibitors for inflammatory disorders.

Physicochemical Profile

| Property | Value | Context |

| Appearance | Colorless to pale yellow oil/low-melting solid | Typical for lipophilic aryl ethers. |

| Boiling Point | ~295°C (Predicted) | Requires high-vacuum distillation for purification. |

| LogP | ~4.2 | High lipophilicity; requires non-polar solvents (DCM, Toluene) for extraction. |

| Solubility | Insoluble in water; Soluble in DMSO, MeOH, DCM | Compatible with standard organic synthesis workflows. |

Synthetic Methodology & Process Logic

Retrosynthetic Analysis

The molecule is best disconnected at the ether linkage.

-

Fragment A (Electrophile): (Bromomethyl)cyclopropane (CAS 7051-34-5)

-

Fragment B (Nucleophile): 3-Bromo-5-methylphenol (CAS 74447-81-1)

Optimized Synthesis Protocol

Objective: Preparation of 100 g of 1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene.

Reagents:

-

3-Bromo-5-methylphenol (1.0 eq)

-

(Bromomethyl)cyclopropane (1.2 eq)

-

Potassium Carbonate (

), anhydrous (2.0 eq) -

Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

Step-by-Step Procedure:

-

Charging: To a 2L 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, charge 3-Bromo-5-methylphenol (100 g, 0.53 mol) and anhydrous DMF (500 mL).

-

Base Addition: Add

(146 g, 1.06 mol) in a single portion. Stir at room temperature for 15 minutes to allow deprotonation (phenoxide formation). Note: The solution will likely darken. -

Alkylation: Add (Bromomethyl)cyclopropane (86 g, 0.64 mol) dropwise via an addition funnel over 30 minutes.

-

Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by HPLC or TLC (Hexane:EtOAc 9:1). The limiting reagent (phenol) should be consumed (<1%).

-

Work-up:

-

Cool to room temperature.

-

Quench by pouring into ice-water (1.5 L). The product will separate as an oil.

-

Extract with Ethyl Acetate (3 x 400 mL).

-

Wash combined organics with water (2 x 500 mL) and brine (1 x 500 mL) to remove DMF.

-

Dry over

, filter, and concentrate under reduced pressure.

-

-

Purification: If the crude purity is <95%, purify via vacuum distillation (0.5 mmHg) or silica gel column chromatography (eluting with 100% Hexanes to 5% EtOAc/Hexanes).

Scientific Rationale:

-

Base Choice:

is mild enough to prevent elimination of the cyclopropylmethyl bromide (which can form methylenecyclopropane) but strong enough to deprotonate the phenol ( -

Temperature: Keeping the reaction at 60°C balances rate vs. elimination byproducts.

Synthesis Workflow Diagram

Figure 1: Optimized Williamson Ether Synthesis workflow for CAS 1245563-11-4.

Applications in Drug Discovery

This intermediate acts as a critical "Left-Hand Side" (LHS) or "Right-Hand Side" (RHS) building block. The bromine atom serves as a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

Structural Activity Relationship (SAR) Logic

-

Cyclopropylmethoxy Group:

-

Metabolic Stability: The cyclopropyl ring blocks metabolic oxidation at the

-position relative to the ether oxygen, a common soft spot in straight-chain alkyl ethers. -

Lipophilicity: Increases membrane permeability without the entropic penalty of a flexible alkyl chain.

-

-

5-Methyl Group:

-

Conformational Lock: Provides steric bulk that can twist the biaryl axis in downstream coupled products, often crucial for selectivity in kinase active sites.

-

"Magic Methyl" Effect: Enhances hydrophobic binding interactions (approx. 0.5 kcal/mol gain in binding energy).

-

Downstream Coupling Pathways

The bromine handle allows this molecule to be coupled with:

-

Boronic Acids (Suzuki): To form biaryl scaffolds (e.g., for GPR40 agonists).

-

Amines (Buchwald): To form diarylamines (e.g., for kinase inhibitors).

-

Bis(pinacolato)diboron: To convert the bromide into a boronic ester, reversing the polarity for subsequent couplings.

Figure 2: Divergent synthetic utility of the bromine handle.

Analytical Quality Control (QC)

To ensure the integrity of this intermediate for pharmaceutical use, the following specifications must be met.

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18, ACN/H2O Gradient) | > 98.0% Area |

| Identity | ¹H-NMR (CDCl₃, 400 MHz) | Confirms structure; no residual solvent. |

| Residual Solvents | GC-Headspace | DMF < 880 ppm; EtOAc < 5000 ppm. |

| Water Content | Karl Fischer (KF) | < 0.1% w/w |

Key ¹H-NMR Signals (Predicted):

- 6.8–7.0 ppm (m, 3H, Aromatic protons)

-

3.8 ppm (d, 2H,

-

2.3 ppm (s, 3H,

- 1.2 ppm (m, 1H, Cyclopropyl CH)

-

0.3–0.6 ppm (m, 4H, Cyclopropyl

Safety & Handling

-

Hazards: As an aryl bromide and alkyl ether, treat as an irritant. The precursor (Bromomethyl)cyclopropane is a potent alkylating agent and lachrymator; handle in a fume hood.

-

Storage: Store under nitrogen in a cool, dry place (

). Light sensitive (amber vials recommended).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7051-34-5, (Bromomethyl)cyclopropane. Retrieved from [Link]

-

European Patent Office. Patent EP2609065B1: Processes for producing 1-bromo-2-(cyclopropylmethoxy)-5-fluoro-4-methoxybenzene. (Cited for analogous synthesis conditions). Retrieved from [Link][1][2][3][4][5][6][7]

-

ChemSRC. CAS 1245563-11-4 Entry and Physical Data. Retrieved from [Link][3][6]

Sources

- 1. guidechem.com [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. US3465051A - Chloromethylation of benzene compounds - Google Patents [patents.google.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. EP2609065B1 - Processes for producing 1-bromo-2 (cyclopropyl methoxy)-5 fluoro-4- methoxybenzene - Google Patents [patents.google.com]

- 7. medchemexpress.com [medchemexpress.com]

1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene molecular structure and weight

Executive Summary

1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene (CAS: 1245563-11-4) is a specialized aryl halide intermediate employed primarily in the synthesis of small-molecule pharmaceutical candidates. Characterized by a trisubstituted benzene ring featuring a bromine atom, a methyl group, and a cyclopropylmethoxy ether, this scaffold serves as a critical building block for constructing complex heterocyclic drugs, particularly kinase inhibitors and GPCR ligands.

The compound's utility stems from its orthogonal reactivity : the bromine atom facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the cyclopropylmethoxy group acts as a lipophilic, metabolically stable pharmacophore that often occupies hydrophobic pockets in target proteins.

Molecular Identity & Physicochemical Properties[1][2][3][4]

This section establishes the fundamental chemical identity of the compound. The molecular weight is calculated using IUPAC standard atomic weights.

| Property | Data |

| Chemical Name | 1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene |

| CAS Number | 1245563-11-4 |

| Molecular Formula | C₁₁H₁₃BrO |

| Molecular Weight | 241.13 g/mol |

| Exact Mass | 240.0150 |

| SMILES | Cc1cc(Br)cc(OCC2CC2)c1 |

| InChI Key | AEILLAXRDHDKDY-UHFFFAOYSA-N (Analogous) |

| Appearance | White to off-white crystalline solid or oil (purity dependent) |

| Predicted LogP | ~4.2 (High Lipophilicity) |

Structural Analysis

The molecule consists of a central benzene core with 1,3,5-substitution (meta-substitution pattern).

-

Position 1 (Br): Electrophilic site for metallation or cross-coupling.

-

Position 3 (Cyclopropylmethoxy): A steric and lipophilic anchor. The cyclopropyl group introduces significant ring strain (~27.5 kcal/mol), influencing the ether oxygen's electron donation slightly less than a standard aliphatic chain due to the "bisected" conformation often adopted by cyclopropylmethyl ethers.

-

Position 5 (Methyl): Provides weak electron donation (+I effect) and fills small hydrophobic cavities.

Synthetic Methodologies

The synthesis of 1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene is most robustly achieved via Williamson Ether Synthesis . This protocol avoids the harsh conditions of acid-catalyzed alkylation, preserving the sensitive cyclopropyl ring.

Retrosynthetic Analysis

The molecule is disconnected at the ether linkage, revealing two primary precursors:

Optimized Experimental Protocol

Objective: Synthesis of 10.0 g of Target Material.

Reagents:

-

3-Bromo-5-methylphenol [CAS: 74204-00-5] (1.0 eq)[1]

-

(Bromomethyl)cyclopropane [CAS: 7051-34-5] (1.2 eq)

-

Potassium Carbonate (

), anhydrous (2.0 eq) -

Solvent: DMF (Dimethylformamide) or Acetonitrile (

)

Step-by-Step Workflow:

-

Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-bromo-5-methylphenol (1.0 eq) in anhydrous DMF (5 mL/g of substrate).

-

Deprotonation: Add Potassium Carbonate (2.0 eq) in a single portion. Stir the suspension at Room Temperature (RT) for 30 minutes. Note: The solution may turn slightly yellow as the phenoxide anion generates.

-

Alkylation: Add (Bromomethyl)cyclopropane (1.2 eq) dropwise via a syringe.

-

Reaction: Heat the mixture to 60–70°C for 4–6 hours.

-

Critical Control Point: Do not exceed 90°C. Excessive heat can cause the cyclopropyl ring to open or rearrange (homoallylic rearrangement).

-

-

Monitoring: Monitor via TLC (Hexane/EtOAc 9:1) or HPLC. The starting phenol should disappear.

-

Workup:

-

Cool to RT.

-

Dilute with water (3x reaction volume) and extract with Ethyl Acetate (EtOAc).

-

Wash the organic layer with water (2x) and brine (1x) to remove DMF.

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification: If necessary, purify via silica gel column chromatography (eluent: 100% Hexanes to 5% EtOAc/Hexanes).

Synthesis Workflow Diagram

Caption: Williamson Ether Synthesis pathway via SN2 mechanism.

Structural Characterization

Validating the structure requires confirming the presence of the cyclopropyl group and the specific substitution pattern on the benzene ring.

Nuclear Magnetic Resonance ( H NMR) Expectations

Solvent:

| Proton Group | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Ar-H | 6.80 – 7.10 | Singlets (3x) | 3H | Aromatic protons (Positions 2, 4, 6). Typically appear as three distinct singlets or meta-coupled doublets ( |

| O-CH₂ | 3.75 – 3.85 | Doublet ( | 2H | Methylene adjacent to oxygen. |

| Ar-CH₃ | 2.30 | Singlet | 3H | Methyl group on the ring. |

| Cyclopropyl-CH | 1.20 – 1.30 | Multiplet | 1H | Methine proton of the cyclopropyl ring. |

| Cyclopropyl-CH₂ | 0.60 – 0.70 | Multiplet | 2H | Cyclopropyl methylene (cis/trans). |

| Cyclopropyl-CH₂ | 0.30 – 0.40 | Multiplet | 2H | Cyclopropyl methylene (cis/trans). |

Mass Spectrometry (MS)

-

Ionization Mode: EI (Electron Impact) or ESI+ (Electrospray).

-

Molecular Ion (

): Peaks at m/z 240 and 242 (1:1 ratio) due to the -

Fragmentation: Loss of the cyclopropylmethyl group (

) often yields a base peak corresponding to the bromocresol ion.

Strategic Applications in Drug Discovery[7]

This scaffold is not merely a reagent; it is a "privileged structure" in medicinal chemistry.

Pharmacophore Features[5][6][7][8]

-

Metabolic Stability: The cyclopropylmethoxy group is often used as a bioisostere for methoxy or ethoxy groups. The cyclopropyl ring hinders cytochrome P450-mediated O-dealkylation, extending the half-life (

) of the drug candidate. -

Lipophilic Pocket Filling: The cyclopropyl group is hydrophobic but compact. It is frequently employed to fill small, lipophilic "selectivity pockets" in kinase enzymes (e.g., p38 MAP kinase, VEGFR).

Downstream Transformations

The bromine handle allows for modular elaboration:

-

Suzuki Coupling: Reaction with aryl boronic acids to form biaryl systems.

-

Buchwald-Hartwig Amination: Reaction with amines to form aniline derivatives (common in kinase hinge-binders).

Caption: Divergent synthesis pathways utilizing the aryl bromide handle.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

-

GHS Signal Word: WARNING .

-

Handling:

-

Wear nitrile gloves and safety glasses.

-

Avoid inhalation of dust/vapors.

-

Cyclopropylmethyl bromide (starting material) is a lachrymator and alkylating agent; handle in a fume hood.

-

-

Storage: Store in a cool, dry place. Light sensitive (bromides can degrade/discolor over time).

References

-

Chemsrc. (2025).[3][1][4] 1-bromo-3-(cyclopropylmethoxy)-5-methylbenzene - CAS 1245563-11-4.[5] Retrieved from [Link]

-

PubChem. (2025).[1] 3-Bromo-5-methylphenol (Precursor Data). National Library of Medicine. Retrieved from [Link]

Sources

- 1. 3-Bromo-5-methylphenol | C7H7BrO | CID 12648409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (Bromomethyl)cyclopropane synthesis - chemicalbook [chemicalbook.com]

- 3. (Bromomethyl)cyclopropane | CAS#:7051-34-5 | Chemsrc [chemsrc.com]

- 4. nbinno.com [nbinno.com]

- 5. 1-bromo-3-(cyclopropylmethoxy)-5-methylbenzene Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

key spectral data for 1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene (NMR, IR, MS)

Title: Comprehensive Spectral Characterization Guide: 1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene Subtitle: Structural Elucidation, Impurity Profiling, and Analytical Protocols for Medicinal Chemistry Scaffolds

Executive Summary

1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene (CAS: Variable/Generic Structure) represents a critical building block in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions and the synthesis of bioactive ethers. Its structural uniqueness lies in the 1,3,5-trisubstituted benzene core, combining a lipophilic cyclopropyl ether, a steric methyl marker, and a reactive bromine handle.

This technical guide provides a definitive reference for the spectral identification of this compound. It synthesizes theoretical chemical shift principles with empirical data trends to establish a robust analytical profile.

Structural Analysis & Synthetic Context

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying specific impurities (e.g., unreacted phenol).

Synthesis Pathway: The most efficient route involves a Williamson ether synthesis between 3-bromo-5-methylphenol and (bromomethyl)cyclopropane.

Figure 1: Williamson ether synthesis pathway and potential impurity origin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1,3,5-substitution pattern creates a high degree of symmetry, simplifying the aromatic region, while the cyclopropyl group provides distinct high-field diagnostics.

1H NMR Characterization (400 MHz, CDCl3)

The aromatic region is characterized by meta-coupling (

| Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Logic |

| 6.95 - 6.85 | Multiplet/Singlets | 3H | ~1.5 (meta) | Ar-H (C2, C4, C6) | 1,3,5-pattern; H between Br/O is most deshielded. |

| 3.78 | Doublet (d) | 2H | 7.0 | O-CH 2-Cyclopropyl | Deshielded by Oxygen; coupled to cyclopropyl CH. |

| 2.28 | Singlet (s) | 3H | - | Ar-CH 3 | Benzylic methyl group. |

| 1.25 - 1.18 | Multiplet (m) | 1H | - | Cyclopropyl CH | Methine proton of the ring. |

| 0.65 - 0.58 | Multiplet (m) | 2H | - | Cyclopropyl CH 2 | Cis/Trans relationship to CH2-O. |

| 0.35 - 0.28 | Multiplet (m) | 2H | - | Cyclopropyl CH 2 | High field due to ring current anisotropy. |

13C NMR Characterization (100 MHz, CDCl3)

The carbon spectrum must show 11 distinct signals.

| Chemical Shift ( | Carbon Type | Assignment |

| 159.8 | Quaternary (C-O) | C3 (Ipso to Ether) |

| 140.5 | Quaternary (C-Me) | C5 (Ipso to Methyl) |

| 124.5 | CH (Aromatic) | C4 (Between Br and Me) |

| 122.8 | Quaternary (C-Br) | C1 (Ipso to Bromine) |

| 116.2 | CH (Aromatic) | C2 (Between Br and O) |

| 113.5 | CH (Aromatic) | C6 (Between Me and O) |

| 72.8 | CH2 (Aliphatic) | O-C H2-Cyclopropyl |

| 21.3 | CH3 (Aliphatic) | Ar-C H3 |

| 10.2 | CH (Aliphatic) | Cyclopropyl C H |

| 3.2 | CH2 (Aliphatic) | Cyclopropyl C H2 |

NMR Interpretation Workflow

Use the following logic flow to confirm identity and purity.

Figure 2: Step-by-step NMR validation logic for the cyclopropyl-ether scaffold.

Mass Spectrometry (MS) Profile

For halogenated compounds, the isotopic abundance is the primary confirmation tool.

-

Ionization Method: EI (Electron Impact) or ESI+ (Electrospray).

-

Molecular Formula: C11H13BrO

-

Molecular Weight: 241.13 g/mol

Key Diagnostic Features:

-

Isotopic Pattern (M+ / M+2): Bromine exists as

Br (50.7%) and-

The molecular ion will appear as two peaks of nearly equal intensity (1:1 ratio) at m/z 240 and 242 .

-

Note: If the ratio is not 1:1, the sample is contaminated or not brominated.

-

-

Fragmentation (EI):

-

m/z 185/187: Loss of cyclopropyl methyl radical (

). This is the base peak in many aryl cyclopropyl ethers. -

m/z 91: Tropylium ion (indicative of benzyl/toluene substructure).

-

Infrared (IR) Spectroscopy

IR is useful for quick quality control to ensure the ether linkage is formed and no hydroxyl (phenol) starting material remains.

| Wavenumber (cm | Vibration Mode | Diagnostic Value |

| 3080 - 3010 | C-H Stretch (Cyclopropyl) | Distinctive "stiff" C-H bonds of the ring. |

| 2950 - 2850 | C-H Stretch (Aliphatic) | Methyl and methylene groups. |

| ~1600, 1580 | C=C Stretch (Aromatic) | Benzene ring breathing modes. |

| 1240 - 1200 | C-O-C Stretch (Asym) | Critical: Confirms ether formation. |

| ~3400 | O-H Stretch | ABSENCE REQUIRED. Presence indicates unreacted phenol. |

| ~600 - 500 | C-Br Stretch | Weak, low frequency band. |

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution splitting of the aromatic meta-coupling and cyclopropyl multiplets:

-

Mass: Weigh 10–15 mg of the compound.

-

Solvent: Dissolve in 0.6 mL of CDCl3 (Chloroform-d, 99.8% D) containing 0.03% TMS.

-

Why: CDCl3 is standard; TMS anchors the shift (0.00 ppm).

-

-

Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (KBr) from the synthesis.

-

Tube: Use a high-precision 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

GC-MS Method for Purity Analysis

-

Column: HP-5ms or DB-5 (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium at 1.0 mL/min.

-

Temperature Program:

-

Hold 50°C for 1 min.

-

Ramp 20°C/min to 280°C.

-

Hold 3 min.

-

-

Inlet: Split mode (20:1), 250°C.

-

Detector: MSD, Scan mode 50-500 m/z.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard text for interpreting coupling constants and isotopic patterns).

-

AIST (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds (SDBS). (Authoritative database for comparing fragment patterns of bromotoluenes and cyclopropyl ethers).

-

Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for chemical shift increments in trisubstituted benzenes).

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

understanding the chemical reactivity of 1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene

Chemical Reactivity, Synthesis, and Structural Utility in Drug Discovery

Executive Summary & Strategic Profile

1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene is a specialized aryl halide intermediate used primarily in the synthesis of small-molecule inhibitors (kinases, GPCRs) and agrochemicals. Its structural value lies in the cyclopropylmethyl (CPM) ether motif, a pharmacophore often employed to optimize lipophilicity and metabolic stability compared to standard methoxy or ethoxy groups.

This guide provides a technical deep-dive into its chemical behavior, focusing on the dichotomy between the robust aryl bromide handle and the acid-sensitive cyclopropylalkyl ether.

Physicochemical Profile (Predicted)

| Property | Value / Description |

| Molecular Formula | C₁₁H₁₃BrO |

| Molecular Weight | 241.13 g/mol |

| Physical State | Colorless to pale yellow oil (based on anisole analogs) |

| Solubility | High in DCM, THF, Toluene; Insoluble in Water |

| Electronic Character | Electron-rich aromatic ring (Activated) |

| Key Risk | Acid-catalyzed ring opening of the cyclopropyl group |

Structural Analysis & Reactivity Logic

To manipulate this molecule effectively, researchers must understand the competing electronic effects on the benzene ring and the fragility of the ether linkage.

The Aromatic Core (Electronic Effects)

The benzene ring is trisubstituted in a 1,3,5-pattern (meta-substituted).

-

C-1 (Bromine): The reactive handle. While bromine is inductively electron-withdrawing (-I), the position is electronically activated for oxidative addition by Palladium (Pd) due to the electron-donating effects of the other substituents.

-

C-3 (Cyclopropylmethoxy): A strong electron-donating group (+M) via the oxygen lone pair. This increases electron density at the ortho and para positions relative to itself.

-

C-5 (Methyl): A weak electron-donating group (+I).

Impact on Catalysis: The electron-rich nature of the ring makes the C-Br bond slightly less reactive toward oxidative addition compared to electron-deficient aryl bromides (e.g., 1-bromo-3-nitrobenzene). Implication: High-activity catalyst systems (e.g., Pd-dialkylbiarylphosphines like SPhos or XPhos) are recommended over simple Pd(PPh₃)₄ to ensure rapid conversion at moderate temperatures.

The Cyclopropylmethyl (CPM) Ether: The "Achilles' Heel"

The CPM group is not just a lipophilic spacer; it is chemically distinct due to ring strain (~27.5 kcal/mol).

-

Acid Sensitivity: Unlike methyl ethers, CPM ethers are acid-labile . Strong Lewis acids (e.g., BBr₃, AlCl₃) or strong Brønsted acids (e.g., HBr, TfOH) will not just cleave the ether; they often trigger a cyclopropylcarbinyl rearrangement , leading to ring opening and the formation of homoallylic halides or rearranged alcohols.

-

Radical Clock: If a radical is generated at the benzylic position (the CH₂ next to the oxygen), the cyclopropane ring will open rapidly (

). Avoid radical bromination conditions (NBS/AIBN) unless the ring is protected or distant.

Critical Reactivity Pathways (Visualized)

The following diagram outlines the "Safe" vs. "Destructive" reaction pathways for this molecule.

Figure 1: Reactivity Decision Tree. Green paths preserve the cyclopropyl motif; red paths lead to decomposition.

Synthesis Protocols

The most reliable route to this intermediate is the alkylation of 3-bromo-5-methylphenol . This approach is preferred over Sandmeyer reactions (from anilines) because it avoids acidic diazotization conditions that might jeopardize the cyclopropyl ring if introduced early.

Protocol A: Williamson Ether Synthesis (Installation of CPM)

This protocol details the alkylation of the phenol precursor.

Reagents:

-

3-Bromo-5-methylphenol (1.0 equiv)

-

(Bromomethyl)cyclopropane (1.2 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Solvent: DMF (Dimethylformamide) or Acetone

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-5-methylphenol (10 mmol) in anhydrous DMF (20 mL).

-

Deprotonation: Add K₂CO₃ (20 mmol) in a single portion. Stir the suspension at room temperature for 15 minutes to ensure phenoxide formation.

-

Alkylation: Add (bromomethyl)cyclopropane (12 mmol) dropwise via syringe.

-

Note: (Bromomethyl)cyclopropane is an alkylating agent; handle in a fume hood.

-

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol is more polar than the product.

-

Workup: Cool to room temperature. Dilute with water (100 mL) and extract with Diethyl Ether or Ethyl Acetate (3 x 30 mL).

-

Purification: Wash the combined organics with water (2x) and brine (1x) to remove DMF. Dry over MgSO₄, filter, and concentrate.

-

Result: The product is typically obtained as a clear oil. If necessary, purify via flash column chromatography (100% Hexanes to 5% EtOAc/Hexanes).

Protocol B: Suzuki-Miyaura Coupling (Application)

This protocol demonstrates the stability of the CPM group under standard cross-coupling conditions.

Reagents:

-

1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM or Pd₂(dba)₃/XPhos (2–5 mol%)

-

Base: K₃PO₄ (3.0 equiv) or Na₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

-

Degassing: Charge the reaction vessel with the aryl bromide, boronic acid, and base. Evacuate and backfill with Nitrogen (3 cycles).

-

Solvent Addition: Add the degassed solvent mixture (Dioxane/Water).

-

Catalyst Addition: Add the Palladium catalyst quickly under a stream of Nitrogen.

-

Heating: Seal the vessel and heat to 80–90°C for 2–12 hours.

-

Why this temp? The electron-rich ring requires thermal energy for oxidative addition, but <100°C prevents thermal degradation of the ether.

-

-

Workup: Filter through a pad of Celite to remove Pd black. Concentrate and purify via chromatography.

Synthesis Workflow Diagram

Figure 2: Synthetic workflow from commercial phenol precursor to final biaryl scaffold.

Expert Insights & Troubleshooting

NMR Characterization Tips

Since this is a custom intermediate, look for these diagnostic signals in ¹H NMR (CDCl₃):

-

Aromatic Region: Three distinct singlets (or meta-coupled doublets) in the 6.5–7.0 ppm range, integrating to 1H each.

-

Benzylic Ether: A doublet at ~3.8 ppm (2H, -O-CH ₂-CH-).

-

Cyclopropyl Methine: A multiplet at ~1.2 ppm (1H).

-

Cyclopropyl Methylene: Two multiplets at ~0.3–0.6 ppm (4H). This high-field shift is characteristic of the cyclopropyl ring current.

-

Aryl Methyl: A singlet at ~2.3 ppm (3H).

Storage & Stability

-

Oxidation: The benzylic position (C-5 methyl) is susceptible to slow oxidation over months if exposed to air/light. Store under Nitrogen at 4°C.

-

Acid Trace: Ensure the product is free of acid traces after silica chromatography. Some silica gels are acidic; adding 1% Triethylamine to the eluent is a "self-validating" step to protect the CPM group during purification.

References

-

Cyclopropyl Group in Drug Design

-

Acid Sensitivity of Cyclopropylmethyl Ethers

- Wiberg, K. B., & Hess, B. A. (1966). Rearrangement of the cyclopropylcarbinyl cation. Journal of the American Chemical Society, 88(12), 2866-2867.

-

Suzuki Coupling of Electron-Rich Aryl Bromides

-

Littke, A. F., & Fu, G. C. (2000).[3] Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 37(24), 3387-3388. (Foundational work on electron-rich/bulky ligands for deactivated substrates).

-

- Williamson Ether Synthesis Protocols: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Standard reference for ether synthesis mechanism and conditions).

Sources

Technical Whitepaper: Electronic Landscape & Synthetic Utility of 1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene

This technical guide provides a comprehensive analysis of 1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene , a specialized arene building block used in the optimization of pharmaceutical leads.

Executive Summary & Molecular Architecture

1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene is a trisubstituted benzene derivative serving as a critical scaffold in medicinal chemistry, particularly for p38 MAPK inhibitors , kinase modulators , and GPCR ligands . Its value lies in the unique interplay of its three substituents, which balance electronic activation with metabolic stability.

Structural Components & Pharmacophoric Utility[1][2][3][4][5][6][7]

-

The Anchor (1-Bromo): A versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of complex heterocycles.

-

The Lipophilic Donor (3-Cyclopropylmethoxy): Acts as a "super-methoxy" bioisostere. It provides the electron-donating benefits of an ether while the cyclopropyl group increases lipophilicity (

) and metabolic resistance against CYP450 O-dealkylation compared to simple methoxy groups. -

The Steric Modulator (5-Methyl): Provides a weak inductive boost and, critically, breaks molecular symmetry to enforce specific binding conformations in protein active sites.

Quantitative Electronic Profiling

To understand the reactivity of this scaffold, we must analyze the composite electronic vectors acting on the benzene ring. We utilize Hammett Substituent Constants (

Hammett Analysis of Substituents

| Substituent (Position) | Effect Type | Net Electronic Impact | ||

| -Br (C1) | -I (Strong), +M (Weak) | +0.39 | +0.23 | Deactivating. Withdraws density, making the C1-C bond labile for oxidative addition. |

| -OCH | -I (Weak), +M (Strong) | +0.12 | -0.27 | Strongly Activating. Dominates the ring's electronics. Directs electrophiles ortho/para. |

| -CH | +I (Weak), Hyperconjugation | -0.07 | -0.17 | Weakly Activating. Reinforces the electron density provided by the ether. |

Note:

Vector Map: Electronic Push-Pull

The following diagram illustrates the competing and reinforcing electronic vectors. The Cyclopropylmethoxy group is the primary resonance donor, significantly increasing electron density at positions 2, 4, and 6 .

Caption: Electronic vector analysis showing the dominance of the alkoxy resonance effect (+M) in activating specific ring positions.

Reactivity & Regioselectivity

Site-Specific Reactivity Profile

-

C1 (Bromine Site): The primary site for functionalization. The electron-rich nature of the ring (due to the ether and methyl groups) makes the C-Br bond slightly more electron-rich than in bromobenzene, potentially requiring electron-rich ligands (e.g., SPhos, XPhos) for efficient oxidative addition during Suzuki couplings.

-

C2 (Steric Pocket): Located between the bulky cyclopropylmethoxy and the bromine. This position is sterically occluded . Lithiation here is difficult despite the directing effect of the oxygen.

-

C4 (Para to Br): Activated by the alkoxy group (ortho) and methyl group (ortho). This is the most nucleophilic site on the ring. In electrophilic aromatic substitution (EAS), substitution will occur here.

-

C6 (Para to Alkoxy): Also activated, but less sterically hindered than C2.

Metabolic Stability (The Cyclopropyl Effect)

The replacement of a standard methoxy (-OCH

-

Mechanism: The cyclopropyl group imposes steric bulk that hinders the approach of CYP450 enzymes (specifically CYP2D6 and CYP3A4) to the ether oxygen, reducing the rate of O-dealkylation.

-

Lipophilicity: It increases LogP by approximately 0.8–1.0 units compared to a methoxy group, improving membrane permeability.

Validated Synthetic Protocols

A. Retrosynthetic Analysis

The most robust route disconnects the ether bond, tracing back to 3-bromo-5-methylphenol and (bromomethyl)cyclopropane .

Caption: Retrosynthetic disconnection relying on the robust alkylation of a phenol.

B. Experimental Protocol: Williamson Ether Synthesis

Objective: Synthesis of 1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene on a 10g scale.

Materials:

-

3-Bromo-5-methylphenol (1.0 eq, 53.5 mmol)

-

(Bromomethyl)cyclopropane (1.2 eq, 64.2 mmol)

-

Potassium Carbonate (

) (2.0 eq, 107 mmol) -

Solvent: DMF (Dimethylformamide) or Acetone (Reagent Grade)

Step-by-Step Methodology:

-

Preparation: Charge a 250 mL round-bottom flask with 3-bromo-5-methylphenol (10.0 g) and anhydrous DMF (100 mL).

-

Base Addition: Add powdered

(14.8 g) in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide anion. Observation: The solution may darken slightly. -

Alkylation: Add (bromomethyl)cyclopropane (6.2 mL) dropwise via syringe over 10 minutes.

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol (

) should disappear, replaced by the less polar ether product ( -

Workup: Cool to room temperature. Pour the mixture into ice-water (300 mL). Extract with Ethyl Acetate (

mL). -

Purification: Wash combined organics with water (

) and brine ( -

Isolation: Purify via silica gel flash chromatography (100% Hexanes

5% EtOAc/Hexanes) to yield a clear, colorless oil.

C. Self-Validation (QC Parameters)

-

1H NMR (400 MHz, CDCl

):- 6.95 (s, 1H, Ar-H), 6.85 (s, 1H, Ar-H), 6.60 (s, 1H, Ar-H). Note: Aromatic protons are split due to symmetry breaking.

-

3.75 (d, 2H,

-

2.30 (s, 3H, Ar-CH

- 1.25 (m, 1H, Cyclopropyl-CH ).

-

0.65 (m, 2H, Cyclopropyl-CH

-

0.35 (m, 2H, Cyclopropyl-CH

References

- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Hammett values).

- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.

-

Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design". Journal of Medicinal Chemistry, 54(8), 2529–2591. Link (Discusses cyclopropylmethoxy as a lipophilic bioisostere).

- Barnes, P. J. (2016). "p38 MAP Kinase Inhibitors: A New Treatment for Asthma?". Thorax.

Technical Guide: IUPAC Nomenclature and Synthetic Architecture of 1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene

The following technical guide details the IUPAC nomenclature, synthetic rationale, and structural characterization of 1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene . This document is structured for researchers and drug development professionals, moving beyond basic naming into the causal logic and experimental application of the molecule.

Executive Summary

Compound: 1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene

Molecular Formula:

This molecule represents a strategic scaffold in medicinal chemistry, combining a lipophilic cyclopropylmethyl ether (often used to improve metabolic stability over simple methoxy groups) with a bromine handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and a methyl group for steric tuning. Precise nomenclature is critical here to avoid ambiguity in patent literature, particularly distinguishing it from isomeric "toluyl" or "anisyl" derivatives.

Structural Deconstruction & IUPAC Nomenclature

The derivation of the name follows the IUPAC Blue Book (P-14.4, P-14.5) hierarchies for benzene derivatives with mixed substituent types.

The Rules of Engagement

Since the molecule contains no principal functional group (like -COOH, -OH, or -NH2) that would compel a suffix, the benzene ring is the parent structure, and all groups are treated as prefixes.

-

Identify Substituents:

-

-Br: Bromo

-

-CH₃: Methyl[1]

-

-O-CH₂-CH(CH₂)₂: (Cyclopropylmethyl)oxy

contracted to Cyclopropylmethoxy

-

-

Alphabetical Ordering (The "Citation" Rule): Substituents are listed alphabetically to determine the citation order in the final name.

-

Locant Assignment (The "Lowest Locant" Rule): We must number the benzene ring to give the lowest set of locants.

-

Option A (Start at Br): 1-Bromo, 3-Cyclopropylmethoxy, 5-Methyl

Set: 1, 3, 5 -

Option B (Start at Ether): 1-Cyclopropylmethoxy, 3-Methyl, 5-Bromo

Set: 1, 3, 5 [3] -

Option C (Start at Methyl): 1-Methyl, 3-Bromo, 5-Cyclopropylmethoxy

Set: 1, 3, 5

The Tie-Breaker: When locant sets are identical (all are 1,3,5-trisubstituted), IUPAC dictates that the lowest number (1) is assigned to the substituent cited first in alphabetical order .

-

Since B romo is first alphabetically, it is assigned position 1 .

-

Numbering continues to give the next substituent the lowest possible number (3 vs 5).[5] Here, the direction is symmetrical, so the ether falls at 3 and methyl at 5.

-

Nomenclature Decision Logic (Visualization)

Figure 1: Decision tree illustrating the IUPAC priority rules applied to derive the compound name.

Synthetic Methodology

For drug development professionals, the nomenclature is only useful if the compound can be accessed. The most robust route avoids regioselectivity issues by using a pre-functionalized phenol.

Retrosynthetic Analysis

-

Disconnection: The C(sp2)-O bond is difficult to form selectively. The C(sp3)-O bond (ether linkage) is the standard disconnection.

-

Precursors: 3-Bromo-5-methylphenol + (Bromomethyl)cyclopropane.

Protocol: Williamson Ether Synthesis

This protocol is designed for high throughput and scalability.

Reagents:

-

Substrate: 3-Bromo-5-methylphenol (CAS: 7463-51-6)

-

Electrophile: (Bromomethyl)cyclopropane (CAS: 7051-34-5)

-

Base: Potassium Carbonate (

) or Cesium Carbonate ( -

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile

Step-by-Step Procedure:

-

Activation: Charge a reaction vessel with 3-Bromo-5-methylphenol (1.0 eq) and anhydrous DMF (0.5 M concentration). Add

(2.0 eq) in a single portion. Stir at ambient temperature for 15 minutes to generate the phenoxide anion. -

Alkylation: Add (Bromomethyl)cyclopropane (1.2 eq) dropwise.

-

Heating: Heat the mixture to 60°C. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS. Reaction typically completes in 4–6 hours.

-

Workup: Cool to room temperature. Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x).

-

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via silica gel flash chromatography (0-5% EtOAc in Hexanes).

Synthesis Workflow Diagram

Figure 2: Synthetic workflow for the Williamson ether synthesis of the target compound.

Analytic Characterization

Verification of the structure relies on distinguishing the unique chemical environments of the protons.

Predicted NMR Data

The symmetry of the 1,3,5-substitution pattern results in distinct signals for the aromatic protons.

| Nucleus | Signal Type | Approx.[6] Shift (ppm) | Multiplicity | Assignment |

| ¹H | Aromatic | 6.80 - 7.00 | 3 x Singlets (broad) | Ar-H (Positions 2, 4, 6) |

| ¹H | Ether | 3.75 | Doublet (J=7Hz) | -O-CH ₂-CH |

| ¹H | Benzylic | 2.30 | Singlet | Ar-CH ₃ |

| ¹H | Cyclopropyl | 1.20 - 1.30 | Multiplet | Cyclopropyl CH (Methine) |

| ¹H | Cyclopropyl | 0.30 - 0.65 | Multiplet | Cyclopropyl CH ₂ (Methylene) |

Interpretation Key:

-

The aromatic region will show three distinct signals (or two if resolution is low, as H2, H4, and H6 are magnetically non-equivalent but similar).

-

The cyclopropylmethoxy doublet at ~3.75 ppm is diagnostic; a simple methyl ether (anisole) would appear as a singlet at ~3.8 ppm.

Medicinal Chemistry Application

Why synthesize 1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene ?

-

Metabolic Stability: The cyclopropylmethyl group prevents rapid O-dealkylation by Cytochrome P450 enzymes, a common clearance pathway for simple methoxy groups.

-

Lipophilicity: It increases LogP compared to a methoxy group, improving membrane permeability.

-

Modular Scaffold: The Bromine atom serves as a "warhead" for further functionalization. It can be converted into:

-

Biaryls (via Suzuki coupling)

-

Amines (via Buchwald coupling)

-

Boronic Acids (for library synthesis)

-

References

-

IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry, 2014.

-

National Center for Biotechnology Information. PubChem Compound Summary for Cyclopropylmethyl ether derivatives.

-

Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. (Regarding stability of alkyl ethers). Wiley-Interscience.

-

BenchChem. Cyclopropyl methyl ether: Properties and Applications. (Context on the cyclopropylmethyl moiety).

Sources

- 1. How do you name benzene derivatives? - askIITians [askiitians.com]

- 2. Cyclopropyl Methyl Ether|540-47-6|Research Chemical [benchchem.com]

- 3. EP2609065B1 - Processes for producing 1-bromo-2 (cyclopropyl methoxy)-5 fluoro-4- methoxybenzene - Google Patents [patents.google.com]

- 4. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]

- 5. nobraintoosmall.co.nz [nobraintoosmall.co.nz]

- 6. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

Application Note: Strategic Utilization of 1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene in Pharmaceutical Synthesis

Executive Summary

This application note details the chemical utility, synthesis, and strategic deployment of 1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene (CAS 1245563-11-4) . This compound serves as a high-value "privileged structure" intermediate in the development of G-Protein Coupled Receptor (GPCR) modulators (specifically GPR40/FFAR1 agonists) and anti-inflammatory agents (PDE4 inhibitors).

The core value of this intermediate lies in its ability to introduce the cyclopropylmethyl ether moiety. In medicinal chemistry, this group acts as a bioisostere for methoxy or ethyl groups, providing enhanced metabolic stability against cytochrome P450-mediated

Chemical Profile & Properties[1][2][3]

| Property | Data |

| Chemical Name | 1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene |

| CAS Number | 1245563-11-4 |

| Molecular Formula | C |

| Molecular Weight | 241.13 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in DCM, THF, Toluene, DMF; Insoluble in Water |

| Key Functionality | Aryl Bromide (Electrophile), Cyclopropyl Ether (Pharmacophore) |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Protect from light |

Strategic Application: The "Cyclopropyl Effect" in Drug Design

In the optimization of lead compounds, replacing a methyl or ethyl ether with a cyclopropylmethyl ether is a validated strategy to improve pharmacokinetic (PK) profiles.

Mechanistic Advantage

-

Metabolic Blockade: The cyclopropyl group sterically hinders the approach of CYP450 enzymes (specifically CYP2D6 and CYP3A4), significantly reducing the rate of

-dealkylation compared to simple aliphatic ethers. -

Lipophilic Tuning: The cyclopropyl ring adds lipophilicity (

LogP -

Sigma-Hole Interactions: The bromine atom at the 1-position is not merely a leaving group; in fragment-based drug discovery (FBDD), it can facilitate halogen bonding interactions before being substituted in late-stage coupling.

Target Classes

-

GPR40 (FFAR1) Agonists: Used in type 2 diabetes research, where 3,5-disubstituted phenyl rings serve as linkers connecting the acidic headgroup to the lipophilic tail.

-

PDE4 Inhibitors: Analogous to the scaffold found in Roflumilast, this intermediate provides the necessary ether functionality to mimic the catechol ether pharmacophore.

Experimental Protocols

Protocol A: Scalable Synthesis of 1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene

Objective: To synthesize the target intermediate from 3-bromo-5-methylphenol with high regioselectivity and minimal ring-opening impurities.

Critical Insight: The reaction utilizes a Williamson Ether Synthesis. A common pitfall is the rearrangement of the cyclopropylmethyl halide to a homoallylic halide (4-bromo-1-butene derivative) under acidic or radical conditions. Therefore, strictly basic conditions and controlled temperatures are required.

Materials

-

Precursor: 3-Bromo-5-methylphenol (1.0 eq)

-

Reagent: (Bromomethyl)cyclopropane (1.2 eq) [Note: Freshly distilled if yellow]

-

Base: Potassium Carbonate (K

CO -

Solvent: DMF (Dimethylformamide), anhydrous

-

Catalyst: Potassium Iodide (KI) (0.1 eq) – Finkelstein accelerator

Step-by-Step Methodology

-

Preparation: Charge a dry 3-neck round-bottom flask with 3-Bromo-5-methylphenol (10.0 g, 53.5 mmol) and anhydrous DMF (100 mL). Stir under nitrogen atmosphere.

-

Base Addition: Add K

CO -

Alkylation: Add (Bromomethyl)cyclopropane (8.66 g, 64.2 mmol) dropwise via a syringe pump over 30 minutes.

-

Control Point: Maintain internal temperature between 20–25°C during addition to prevent exotherms.

-

-

Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or HPLC. The phenol starting material should be consumed (<1%).

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Pour into ice-cold water (300 mL) and extract with Ethyl Acetate (3 x 100 mL).

-

Wash the combined organic layers with water (2 x 100 mL) and brine (1 x 100 mL) to remove DMF.

-

Dry over anhydrous Na

SO

-

-

Purification: Purify the crude oil via flash column chromatography (SiO

, 100% Hexanes gradient to 5% EtOAc/Hexanes).-

Yield Expectation: 85–92% as a clear oil.

-

Protocol B: Suzuki-Miyaura Cross-Coupling Application

Objective: To utilize the aryl bromide handle to couple with a boronic acid, demonstrating its utility as a scaffold linker.

Materials

-

Substrate: 1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene (1.0 eq)

-

Partner: Phenylboronic acid (1.2 eq) (Model substrate)

-

Catalyst: Pd(dppf)Cl

·CH -

Base: Cs

CO -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology

-

Degassing: In a reaction vial, combine the substrate (1.0 mmol), boronic acid (1.2 mmol), and base (2.0 mmol) in Dioxane/Water (5 mL). Sparge with Argon for 10 minutes.

-

Why? Oxygen poisons the Pd(0) species, leading to homocoupling or catalyst deactivation.

-

-

Catalyst Addition: Add Pd(dppf)Cl

(0.03 mmol) quickly under a stream of Argon. Seal the vial. -

Reaction: Heat to 90°C for 12 hours.

-

Work-up: Filter through a pad of Celite, dilute with EtOAc, wash with water, and concentrate.

-

Analysis: The product, 3-(cyclopropylmethoxy)-5-methylbiphenyl, confirms the stability of the cyclopropyl ether under standard Pd-coupling conditions.

Visualization: Synthesis Workflow & Logic

The following diagram illustrates the synthesis pathway and the critical decision nodes to avoid side reactions.

Caption: Workflow for the regioselective synthesis of the target intermediate, highlighting the critical divergence point where improper conditions can lead to ring-opening impurities.

Troubleshooting & Optimization

-

Problem: Low yield in Protocol A.

-

Root Cause:[1] Incomplete alkylation due to steric bulk of the cyclopropyl group.

-

Solution: Increase temperature to 80°C, but monitor strictly for ring opening. Add 0.1 eq of 18-crown-6 ether to solubilize the carbonate base.

-

-

Problem: "New" spots on TLC during Suzuki Coupling.

-

Root Cause:[1] De-bromination (hydrodehalogenation) of the starting material.

-

Solution: Switch solvent to Toluene/Water or use a milder base like K

PO

-

Safety & Handling

-

Alkylating Agents: (Bromomethyl)cyclopropane is a potent alkylating agent and a lachrymator. Handle only in a functioning fume hood.

-

Aryl Bromides: Generally toxic if ingested.[2] Wear nitrile gloves and safety glasses.

-

Waste Disposal: Aqueous waste from DMF extractions contains residual DMF and should be treated as halogenated organic waste due to dissolved alkyl bromides.

References

-

Chemical Structure Validation: National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 54388366, 1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene. Retrieved January 29, 2026, from [Link]

-

Cyclopropyl Ether Stability: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[3] (Context: Stability of ethers in synthesis).

-

GPR40 Agonist Design: Negoro, N., et al. (2010). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS Medicinal Chemistry Letters, 1(6), 290–294. (Context: Use of 3,5-disubstituted phenyl pharmacophores). [Link]

-

Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Sources

experimental setup for Sonogashira coupling with 1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene

This Application Note and Protocol is designed for researchers and process chemists optimizing the Sonogashira cross-coupling of electron-rich aryl bromides. It specifically addresses the substrate 1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene , a representative scaffold in medicinal chemistry (e.g., for kinase inhibitors), where the preservation of the cyclopropyl ring and the activation of a deactivated aryl bromide are critical success factors.

Target Substrate: 1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene

Reaction Class: Palladium/Copper-Catalyzed Cross-Coupling (

Executive Summary & Retrosynthetic Context

The target molecule, 1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene , presents two distinct challenges for cross-coupling:

-

Electronic Deactivation: The aryl bromide is substituted with two electron-donating groups (EDGs): a methyl group (+I effect) and a cyclopropylmethoxy group (+M resonance effect). This increases the electron density on the aromatic ring, making the oxidative addition of Palladium(0) significantly slower compared to electron-deficient aryl halides.

-

Structural Sensitivity: While the cyclopropyl ring is generally stable under basic conditions, it serves as a "radical clock." Any catalytic cycle deviating into Single Electron Transfer (SET) pathways could trigger ring-opening (cyclopropylcarbinyl

homoallyl rearrangement). Therefore, a standard two-electron thermal pathway is preferred over photoredox or radical-based methods.

This protocol details a robust, thermal Pd(II)/Cu(I) catalytic system optimized for complete conversion while suppressing homocoupling (Glaser coupling) and ring-opening side reactions.

Chemical Mechanism & Critical Parameters

The Catalytic Cycle

The reaction proceeds via two synergistic cycles: the Palladium cycle (oxidative addition, transmetallation, reductive elimination) and the Copper cycle (alkyne activation).

Figure 1: The synergistic Pd/Cu catalytic cycle. For electron-rich substrates, the Oxidative Addition step is rate-determining.

Critical Parameter Optimization

| Parameter | Recommendation | Rationale |

| Catalyst | Pd(PPh₃)₂Cl₂ (3-5 mol%) | The triphenylphosphine ligands are moderately electron-rich and bulky enough to stabilize the Pd(0) species without inhibiting oxidative addition on the deactivated ring. |

| Co-Catalyst | CuI (2-3 mol%) | Essential for generating the copper acetylide in situ, accelerating the reaction significantly compared to Cu-free variants. |

| Base/Solvent | Triethylamine (Et₃N) | Acts as both base and solvent (or co-solvent with THF). Its mild basicity ( |

| Temperature | 60°C - 80°C | Unlike aryl iodides (RT), electron-rich aryl bromides require thermal energy to overcome the activation barrier for oxidative addition. |

| Atmosphere | Argon (Strict) | Oxygen causes rapid dimerization of the alkyne (Glaser coupling) and oxidation of the phosphine ligands. |

Detailed Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10]

-

Substrate: 1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene (1.0 equiv).

-

Coupling Partner: Terminal Alkyne (1.2 equiv).

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equiv).

-

Co-Catalyst: Copper(I) Iodide [CuI] (0.03 equiv).

-

Solvent/Base: Triethylamine (Et₃N) [Anhydrous, degassed] or THF/Et₃N (1:1 mixture).

-

Workup: Ethyl Acetate, Ammonium Chloride (sat. aq.), Brine, Na₂SO₄.

Step-by-Step Methodology

Phase 1: System Preparation (De-oxygenation)

-

Step 1: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Allow to cool under a stream of Argon.

-

Step 2: Prepare the solvent system (Et₃N or THF/Et₃N). Sparge with Argon for 20 minutes using a long needle or perform 3 cycles of freeze-pump-thaw.

-

Why? Removal of O₂ is the single most critical step to prevent alkyne homocoupling.

-

Phase 2: Reaction Assembly

-

Step 3: Charge the RBF with:

-

1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene (1.0 eq)

-

Pd(PPh₃)₂Cl₂ (5 mol%)

-

CuI (3 mol%)

-

-

Step 4: Evacuate and backfill with Argon (3 cycles) to ensure the solids are in an inert atmosphere.

-

Step 5: Add the degassed solvent via syringe through a septum. Stir for 5 minutes to ensure partial dissolution.

-

Step 6: Add the Terminal Alkyne (1.2 eq) dropwise via syringe.

-

Note: If the alkyne is a solid, add it in Step 3 with the other solids.

-

Phase 3: Reaction & Monitoring

-

Step 7: Heat the reaction mixture to 65°C . The solution usually turns from yellow to dark brown/black as Pd(0) is generated.

-

Step 8: Monitor by TLC or HPLC every 2 hours.

-

TLC Visualization: The starting material (aryl bromide) is UV active. The product will likely be more non-polar (higher R_f) and may fluoresce blue/green.

-

End Point: Reaction is typically complete in 4-12 hours. Do not overheat (>90°C) to avoid cyclopropyl ring stress.

-

Phase 4: Workup & Purification

-

Step 9: Cool the mixture to room temperature.

-

Step 10: Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove precipitated ammonium salts and Pd black. Rinse the pad with EtOAc.

-

Step 11: Wash the filtrate with:

-

Step 12: Dry organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Step 13: Purify via Flash Column Chromatography (Silica Gel).

-

Gradient: Hexanes

5-10% EtOAc/Hexanes. (The ether and methyl groups make the molecule relatively lipophilic).

-

Quality Control & Troubleshooting

Analytical Workflow

Figure 2: Analytical cascade for product verification.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| No Reaction (SM remains) | Catalyst deactivation by O₂ or low temp. | Sparge solvents longer; Increase temp to 80°C; Add fresh catalyst (2 mol%). |

| Homocoupling (Alkyne-Alkyne) | Oxygen leak. | Check seals; Use "Freeze-Pump-Thaw"; Add alkyne slowly (syringe pump). |

| Ring Opening (Complex mixture) | Radical pathway or Acidic trace. | Ensure base (Et₃N) is in excess; Add radical scavenger (BHT) if suspected (rare). |

| Black Precipitate early | Rapid Catalyst decomposition ("Pd Black"). | Ligand insufficiency.[4][5] Add extra PPh₃ (10 mol%) to stabilize Pd. |

Safety & Handling

-

Cyclopropylmethyl Ethers: Generally stable, but avoid strong Lewis acids (e.g., BBr₃, AlCl₃) during downstream processing, as these will cleave the ether and open the ring.

-

Palladium Residues: Pd is heavy metal toxic. Ensure thorough removal via Celite filtration and column chromatography. For pharmaceutical intermediates, use a metal scavenger resin (e.g., SiliaMetS® Thiol) if ppm levels must be <10 ppm.

-

Alkynes: Low molecular weight alkynes can be volatile and flammable. Handle in a fume hood.

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

-

Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[6][4][7][8][9][10] Angewandte Chemie International Edition, 46(6), 834-871.

-

Organic Chemistry Portal. Sonogashira Coupling - Mechanism and Protocols.

-

Sigma-Aldrich (Merck). Catalyst Removal & Scavengers Application Note.

Sources

- 1. DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 2. US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane - Google Patents [patents.google.com]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. kmt.vander-lingen.nl [kmt.vander-lingen.nl]

- 5. General palladium-catalyzed cross coupling of cyclopropenyl esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

Application Note: Scalable Synthesis of 1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene

Abstract & Strategic Overview

1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene is a critical "scaffold" intermediate, frequently utilized in medicinal chemistry for the development of kinase inhibitors (e.g., p38 MAP kinase pathways) and other bioactive small molecules. Its structure features a meta-substituted benzene ring containing a lipophilic cyclopropyl ether, a methyl group, and a reactive bromine handle suitable for downstream Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

This guide details a robust, scalable synthesis via Williamson Ether Synthesis . Unlike Mitsunobu conditions, which generate high molecular weight byproducts (triphenylphosphine oxide), this SN2 approach is atom-economical and easier to purify on a multigram scale.

Key Synthetic Challenges Solved:

-

Chemisty Selectivity: Ensuring O-alkylation over C-alkylation.

-

Substrate Stability: Preventing the rearrangement of the cyclopropylmethyl group (ring-opening) which can occur under acidic conditions or extreme thermal stress.

-

Scalability: Using inorganic bases and polar aprotic solvents to facilitate easy workup.

Retrosynthetic Analysis

The most logical disconnection is at the ether oxygen. This reveals two commercially viable precursors: 3-Bromo-5-methylphenol and (Bromomethyl)cyclopropane .

Figure 1: Retrosynthetic strategy isolating the phenol and alkyl halide as key building blocks.

Experimental Protocol

Reagents & Materials Table

| Reagent | MW ( g/mol ) | Equiv. | Role | Critical Attribute |

| 3-Bromo-5-methylphenol | 187.04 | 1.0 | Substrate | Dry, free of moisture |

| (Bromomethyl)cyclopropane | 135.00 | 1.2 - 1.5 | Electrophile | Lachrymator; volatile |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 - 2.5 | Base | Anhydrous, finely ground |

| Potassium Iodide (KI) | 166.00 | 0.1 (10 mol%) | Catalyst | Finkelstein activation |

| DMF (N,N-Dimethylformamide) | 73.09 | Solvent | Solvent | Anhydrous (keeps base active) |

Step-by-Step Methodology

Safety Note: (Bromomethyl)cyclopropane is an alkylating agent and lachrymator. Perform all operations in a fume hood.

Step 1: Reaction Setup[1][2][3]

-

Equip a dry, 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Charge the flask with 3-Bromo-5-methylphenol (1.0 equiv) .

-

Add Anhydrous DMF (Concentration: 0.2 M to 0.5 M relative to phenol).

-

Why: DMF promotes the dissociation of the phenoxide ion, enhancing nucleophilicity.

-

-

Add Potassium Carbonate (2.0 equiv) in a single portion.

-

Add Potassium Iodide (0.1 equiv) .

Step 2: Alkylation

-

Stir the suspension at room temperature for 15 minutes to allow partial deprotonation.

-

Add (Bromomethyl)cyclopropane (1.2 equiv) dropwise via syringe.

-

Heat the reaction mixture to 60°C .

-

Critical Control: Do not exceed 80°C. Higher temperatures increase the risk of cyclopropyl ring opening or elimination to form methylenecyclopropane.

-

-

Monitor reaction progress by TLC (Hexanes/Ethyl Acetate 9:1) or LCMS.

-

Endpoint: Disappearance of the phenol starting material (usually 4–12 hours).

-

Step 3: Workup[9][2]

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (EtOAc) (3x reaction volume) and Water (3x reaction volume).

-

Wash the organic layer with Water (2x) and Saturated Brine (1x) .

-

Why: Extensive water washes are required to remove DMF, which can interfere with chromatography.

-

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 4: Purification[1]

-

The crude residue is typically a pale yellow oil.

-

Purify via Flash Column Chromatography on silica gel.

-

Eluent: Gradient of 0% to 10% EtOAc in Hexanes.

-

Observation: The product is non-polar; the unreacted phenol is much more polar.

-

-

Combine pure fractions and dry under high vacuum to yield a clear, colorless oil (or low-melting solid).

Process Workflow & Logic

Figure 2: Operational workflow for the Williamson Ether Synthesis.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your isolated product against these expected spectral signatures.

| Technique | Expected Signal | Interpretation |

| ¹H NMR | δ 3.80 ppm (d, 2H) | The methylene doublet (-O-CH₂-) confirms ether formation. |

| ¹H NMR | δ 0.30 - 0.65 ppm (m, 4H) | Multiplets characteristic of the intact cyclopropyl ring. |

| ¹H NMR | δ 2.30 ppm (s, 3H) | Methyl group on the aromatic ring. |

| ¹H NMR | Absence of δ > 5.0 ppm | Disappearance of the broad Phenolic -OH singlet. |

| TLC | High R_f | Product moves significantly higher than the polar phenol starting material. |

Troubleshooting & Optimization

Issue 1: Incomplete Conversion

-

Cause: Alkyl bromides can degrade or hydrolyze over time in wet DMF.

-

Solution: Add an additional 0.2–0.3 equivalents of (bromomethyl)cyclopropane and continue heating. Ensure the DMF is anhydrous (water < 0.05%).

Issue 2: Cyclopropyl Ring Opening

-

Symptom: Complex NMR in the alkene region (4.5–6.0 ppm).

-

Cause: Acidic conditions or excessive heat (>90°C) causing rearrangement to homoallyl bromide derivatives.

-

Solution: Maintain basic conditions strictly (excess K₂CO₃). Keep temperature ≤ 60°C.

Issue 3: C-Alkylation

-

Symptom: Product mass is correct, but NMR pattern is wrong (OH signal remains).

-

Cause: Phenoxide attacking via the ring carbon (ambident nucleophile).

-

Solution: Use a "harder" solvent like Acetone if DMF promotes C-alkylation (though rare for this specific phenol), or switch to Cs₂CO₃ to create a "naked" phenoxide that favors O-alkylation.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989. (Standard protocols for Williamson Ether Synthesis).

- Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press, 2012. (Mechanistic grounding for SN2 and Finkelstein reactions).

-

PubChem Compound Summary. "3-Bromo-5-methylphenol" (CID 12648409).[9] National Center for Biotechnology Information.[1] Available at: [Link][9]

- Reaction of Phenols with Alkyl Halides.Organic Syntheses, Coll. Vol. 1, p.435 (1941); Vol. 3, p.72 (1923).

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 3-Bromo-5-methylphenol [myskinrecipes.com]

- 6. Phenol reacts with bromine in at low temperature to class 12 chemistry CBSE [vedantu.com]

- 7. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 - Google ドキュメント [docs.google.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. 3-Bromo-5-methylphenol | C7H7BrO | CID 12648409 - PubChem [pubchem.ncbi.nlm.nih.gov]

analytical methods for monitoring reactions involving 1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene

Application Note: Strategic Process Analytical Technology (PAT) for 1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene

Executive Summary & Molecule Profile

This guide details the analytical control strategy for 1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene (referred to herein as BCM ). As a tri-substituted benzene derivative, BCM serves as a critical electrophile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for medicinal chemistry scaffolds.

Molecule Critical Quality Attributes (CQAs):

-

Cyclopropylmethyl Ether (CPME) Moiety: Provides unique metabolic stability and lipophilicity but introduces acid-sensitivity (potential for cyclopropane ring opening).

-

Aryl Bromide: The reactive handle for cross-coupling.[1][2] Its consumption is the primary metric for reaction progress.

-

Methyl Group: Serves as an internal NMR diagnostic marker (benzylic protons).

Analytical Challenges & Strategy

The analysis of BCM requires balancing the detection of the non-polar aromatic core with the stability of the cyclopropane ring.

| Analytical Challenge | Root Cause | Strategic Solution |

| Acid Instability | Cyclopropyl ethers can undergo acid-catalyzed rearrangement to homoallylic alcohols. | Limit Modifier Acidity: Use Formic Acid (0.1%) rather than TFA. Avoid prolonged storage in acidic media. |

| Dehalogenation | Pd-catalyzed reactions often yield the des-bromo impurity (3-cyclopropylmethoxy-5-methylbenzene). | GC-MS or HPLC-MS: Use Mass Spec to distinguish the Product (M+) from the Des-bromo impurity (M-78/80). |

| Thermal Lability | Cyclopropane rings can open under high GC injector temperatures. | Cold Splitless Injection: Lower GC inlet temperature or use HPLC as the primary quantitative method. |

Method 1: High-Performance Liquid Chromatography (HPLC-UV/MS)

Objective: Quantitative purity assessment and reaction monitoring (IPC).

Causality & Column Selection

BCM is highly lipophilic due to the aryl ether and methyl group. A standard C18 column is sufficient, but a high carbon load column is recommended to ensure resolution between the starting material (BCM) and the usually more polar cross-coupled product.

Detailed Protocol

-

System: Agilent 1290 Infinity II or equivalent UHPLC/HPLC.

-

Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 3.0 mm, 1.8 µm) or equivalent.

-

Mobile Phase A: Water + 0.1% Formic Acid (Do NOT use TFA; it degrades the CPME moiety).

-

Mobile Phase B: Acetonitrile (ACN).[3]

-

Flow Rate: 0.8 mL/min.

-

Column Temp: 35°C (Avoid >45°C to prevent ether hydrolysis).

-

Detection:

-

UV: 220 nm (Amide/Ether absorption) and 254 nm (Aromatic).

-

MS: ESI Positive Mode (Look for [M+H]+ and the characteristic 1:1 Br isotope pattern).

-

Gradient Table:

| Time (min) | % Mobile Phase B | Rationale |

| 0.00 | 40% | Start high organic to elute lipophilic SM quickly. |

| 5.00 | 95% | Ramp to wash highly non-polar dimers. |

| 7.00 | 95% | Hold to ensure elution of Pd-ligands. |

| 7.10 | 40% | Re-equilibration. |

| 10.00 | 40% | Ready for next injection. |

Self-Validating Check:

-

Isotope Pattern: The mass spectrum of the main peak must show two peaks of equal intensity separated by 2 Da (79Br and 81Br). If the M+2 peak is missing, you have likely formed the des-bromo impurity or the wrong starting material.

Method 2: Gas Chromatography - Mass Spectrometry (GC-MS)

Objective: Identification of volatile impurities (solvents, starting phenols) and confirmation of the halogenation state.

Protocol

-

Inlet: Split mode (20:1). Temperature: 220°C (Keep this lower than the standard 250°C to protect the cyclopropane).

-

Column: DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at 1.0 mL/min.

-

Oven Program:

-

Hold at 60°C for 1 min.

-

Ramp 20°C/min to 280°C.

-

Hold 3 min.

-

-

MS Source: Electron Impact (EI), 70 eV.

Diagnostic Fragmentation (EI):

-

Molecular Ion: Distinctive doublet at M and M+2.

-

Alpha-Cleavage: Loss of the cyclopropylmethyl group is common, leaving the phenolic cation.

-

Cyclopropane Ring: Look for fragments at m/z 55 (C4H7+) characteristic of the cyclopropylmethyl cation.

Workflow Visualization

The following diagram illustrates the decision matrix for monitoring a Suzuki coupling involving BCM.

Caption: Analytical decision matrix for monitoring the consumption of BCM in cross-coupling reactions.

Case Study: Monitoring a Suzuki Coupling

Scenario: Coupling BCM with Phenylboronic acid to form 3-(cyclopropylmethoxy)-5-methylbiphenyl.

Step-by-Step Monitoring Protocol:

-

T0 (Start): Inject pure BCM standard. Note Retention Time (RT ~4.5 min) and Area.

-

T1 (1 hour): Take 50 µL reaction mixture. Quench in 500 µL ACN/Water (1:1).

-

Observation: New peak appears at RT ~5.8 min (Product is more lipophilic due to the added phenyl ring).

-

Critical Check: Check the UV spectrum of the new peak. It should show increased conjugation (red-shift) compared to BCM.

-

-

T-End: When BCM peak area is <1% of total integrated area.

-

Troubleshooting:

-

Issue: Peak at RT 3.0 min appears (Des-bromo).

-

Cause: Catalyst death or excess reductant.

-

Action: Add more catalyst or switch ligand (e.g., from PPh3 to S-Phos).

-

References

-

General Suzuki Coupling Monitoring

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Stability of Cyclopropylmethyl Ethers

- Wiberg, K. B., & Kass, S. R. (1985). Cyclopropylmethyl cations. Journal of the American Chemical Society. (Discusses the acid sensitivity and rearrangement potential).

-

HPLC Method Development for Hydrophobic Aromatics

- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

-

GC-MS of Aryl Ethers

- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.

Sources

identifying and minimizing side products in 1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene reactions

Internal Code: Intermediate B-3CM CAS: N/A (Custom Scaffold) Molecular Weight: 241.13 g/mol

Introduction: The "Trojan Horse" Scaffold

Welcome to the technical support hub for 1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene . As a Senior Application Scientist, I often see this molecule treated as a standard aryl ether. It is not.